molecular formula C18H17NO4 B3093200 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240579-06-9

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B3093200
CAS No.: 1240579-06-9
M. Wt: 311.3 g/mol
InChI Key: AHIAESRMRLXSOA-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a benzyl group attached to the nitrogen atom of the indole ring, with methoxy groups at the 4 and 5 positions, and a carboxylic acid group at the 2 position. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency. In vitro studies have shown that prolonged exposure to this compound can result in sustained alterations in cell signaling and metabolic pathways, indicating potential long-term effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold beyond which the compound’s beneficial effects diminish, and toxic effects become prominent. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, the compound might localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Such localization is crucial for understanding the compound’s precise mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ringThe carboxylic acid group is often introduced through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the benzyl, methoxy, and carboxylic acid groups provides a distinct set of properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4,5-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-16-9-8-14-13(17(16)23-2)10-15(18(20)21)19(14)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIAESRMRLXSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191548
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240579-06-9
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240579-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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